molecular formula C14H12ClNS B14700397 10-(2-Chloroethyl)-10h-phenothiazine CAS No. 21786-08-3

10-(2-Chloroethyl)-10h-phenothiazine

Cat. No.: B14700397
CAS No.: 21786-08-3
M. Wt: 261.8 g/mol
InChI Key: QAILPAXNHSERDB-UHFFFAOYSA-N
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Description

10-(2-Chloroethyl)-10h-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a 2-chloroethyl group attached to the nitrogen atom of the phenothiazine ring system. Phenothiazines have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Chloroethyl)-10h-phenothiazine typically involves the alkylation of phenothiazine with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-(2-Chloroethyl)-10h-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its antipsychotic and antiemetic properties, similar to other phenothiazines.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(2-Chloroethyl)-10h-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of dopamine and serotonin receptors, which are implicated in its antipsychotic effects. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

10-(2-Chloroethyl)-10h-phenothiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazine derivatives. Its chloroethyl group may enhance its ability to cross biological membranes and interact with molecular targets more effectively.

Properties

IUPAC Name

10-(2-chloroethyl)phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNS/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAILPAXNHSERDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287783
Record name 10-(2-chloroethyl)-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21786-08-3
Record name NSC52516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-(2-chloroethyl)-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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